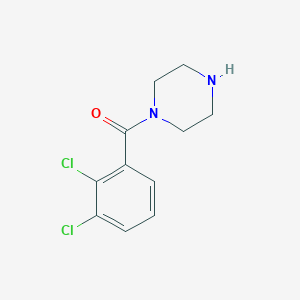

1-(2,3-Dichlorobenzoyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry Research

The piperazine ring is a highly versatile and valuable structural motif in the design of therapeutic agents. nih.govresearchgate.net Its prevalence in a wide array of clinically used drugs underscores its importance. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity, pharmacokinetic properties, and solubility. ajpp.in This inherent flexibility enables medicinal chemists to fine-tune the molecule's interaction with biological targets.

Piperazine derivatives have demonstrated a broad spectrum of biological activities, targeting a diverse range of receptors and enzymes. researchgate.net They are integral components of drugs with applications in neuropsychiatric disorders, oncology, infectious diseases, and inflammatory conditions. For instance, many antipsychotic and antidepressant medications incorporate the piperazine core, which often plays a crucial role in their mechanism of action by interacting with neurotransmitter receptors. nih.gov

Overview of Dichlorinated Benzoyl Moieties in Synthetic Design

The incorporation of a dichlorinated benzoyl moiety into a molecular scaffold is a common strategy in medicinal chemistry to enhance biological activity and optimize pharmacokinetic profiles. The chlorine atoms, being electron-withdrawing, can significantly alter the electronic properties of the benzoyl ring, influencing its interaction with target proteins. The position of the chlorine atoms on the phenyl ring is critical and can lead to substantial differences in pharmacological effects.

Dichlorination can also impact the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In many instances, the addition of chlorine atoms has been shown to improve the potency of a drug candidate. For example, structure-activity relationship studies on various series of compounds have demonstrated that dichlorinated derivatives often exhibit enhanced inhibitory activity against specific enzymes or receptors.

Contextualization of 1-(2,3-Dichlorobenzoyl)piperazine within Chemical Research Landscapes

This compound is a chemical entity that combines the versatile piperazine scaffold with a dichlorinated benzoyl group. While extensive research specifically on the 2,3-dichloro isomer is not widely published, its structural components suggest its potential as a valuable building block in drug discovery and as a subject of academic investigation.

The closely related compound, 1-(2,3-dichlorophenyl)piperazine (B491241), is a known precursor and metabolite of the atypical antipsychotic aripiprazole. googleapis.com Research has shown that 1-(2,3-dichlorophenyl)piperazine can inhibit the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is involved in the final step of cholesterol biosynthesis. nih.gov This finding highlights the potential for dichlorophenyl piperazine derivatives to modulate important biological pathways.

Furthermore, patent applications have detailed the use of 1-(2,3-dichlorophenyl)piperazine hydrochloride in the synthesis of aripiprazole, indicating its role as a key intermediate in the manufacturing of this significant therapeutic agent. googleapis.comgoogle.comgoogle.com The structural similarity of this compound to these and other biologically active dichlorobenzoyl piperazine derivatives, such as those investigated for anticancer and antidiabetic properties, positions it as a compound of interest for further synthetic and pharmacological exploration. acs.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 926236-13-7 |

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | 259.13 g/mol |

Research Context of Related Dichlorobenzoyl Piperazine Derivatives

| Compound Class | Research Area | Notable Findings |

| Dichlorophenyl piperazines | Neuropharmacology | Precursor to aripiprazole; inhibits DHCR7 enzyme. nih.govgoogleapis.com |

| Dichlorobenzyl piperazine derivatives | Antiviral, Antidiabetic | Some derivatives show activity against plant viruses and potential as antidiabetic agents. |

| Trisubstituted piperazine derivatives with dichlorobenzoyl moiety | Antiviral (SARS-CoV-2) | Potent non-covalent inhibitors of the main protease (Mpro). researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQBMAQIQARJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,3 Dichlorobenzoyl Piperazine and Analogues

Conventional Synthetic Routes to N-Acyl Piperazines

Traditional methods for synthesizing N-acyl piperazines like 1-(2,3-Dichlorobenzoyl)piperazine are well-documented and widely practiced. These routes typically involve the formation of the amide bond as a key step or the construction of the piperazine (B1678402) ring with the dichlorophenyl moiety already in place.

Amidation Reactions Involving Piperazine and 2,3-Dichlorobenzoic Acid Derivatives

The most direct method for the synthesis of this compound is the formation of an amide bond between the piperazine nucleus and a derivative of 2,3-dichlorobenzoic acid. This nucleophilic acyl substitution is a cornerstone of organic synthesis. To facilitate this reaction, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the secondary amine of piperazine.

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The process involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with piperazine or, in the presence of HOBt, form an activated HOBt ester. This ester subsequently reacts with piperazine to yield the desired amide, this compound, with the urea (B33335) byproduct of EDC being removable by aqueous workup. peptide.compeptide.com The choice of solvent is typically a non-protic organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Common Coupling Reagents for Amidation Reactions

| Coupling Reagent | Additive | Activated Intermediate | Key Features |

|---|---|---|---|

| EDC (EDC·HCl) | HOBt | O-acylisourea / HOBt ester | Water-soluble byproducts, mild conditions. nih.gov |

| DCC | DMAP | O-acylisourea / Acyliminium ion | High reactivity, but byproduct (DCU) is insoluble. |

| HATU | DIPEA | O-acyl-tetramethylisouronium | High efficiency, low racemization, suitable for difficult couplings. |

Cyclization Reactions for Piperazine Ring Formation in the Presence of Dichlorinated Precursors

An alternative strategy involves constructing the piperazine ring itself from acyclic precursors where the 2,3-dichlorophenyl group is already attached to one of the nitrogen atoms. A prevalent industrial method for synthesizing the key intermediate, 1-(2,3-dichlorophenyl)piperazine (B491241), involves the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. patsnap.comgoogle.com This reaction is typically carried out at elevated temperatures, sometimes in the presence of a high-boiling solvent or with the amine itself acting as the solvent. patsnap.comgoogle.com The resulting 1-(2,3-dichlorophenyl)piperazine can then be readily acylated with 2,3-dichlorobenzoyl chloride to furnish the final product.

Other cyclization strategies for forming the piperazine ring include:

Catalytic Reductive Cyclization : This method can involve the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization using catalysts like Palladium on carbon (Pd/C) to form the piperazine ring. nih.govnih.govresearcher.life

[3+3] Dimerization of Aziridines : This approach involves the catalyzed dimerization of aziridine (B145994) precursors to form the six-membered piperazine ring. researchgate.netresearchgate.net This method can offer good stereochemical control. acs.org

Table 2: Comparison of Piperazine Ring Cyclization Strategies

| Method | Key Precursors | Catalyst/Reagents | Characteristics |

|---|---|---|---|

| From Dichloroaniline | 2,3-dichloroaniline, bis(2-chloroethyl)amine | Heat, optional solvent | Direct route to N-aryl piperazine intermediate; often high temperatures required. patsnap.comgoogle.com |

| Reductive Cyclization | Primary amine, nitrosoalkenes | Pd/C, H₂ | Forms C-substituted piperazines; proceeds via dioxime intermediates. nih.govresearcher.life |

Condensation Reactions Utilizing Halogenated Benzene (B151609) Derivatives

The formation of the N-aryl bond between piperazine and the dichlorinated benzene ring can also be achieved through metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for creating C-N bonds.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides. wikipedia.org In this context, piperazine (or a mono-protected derivative) can be coupled with an appropriate 2,3-dihalogenated benzene, such as 1-bromo-2,3-dichlorobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.govrsc.orgnih.gov This forms 1-(2,3-dichlorophenyl)piperazine, which is then acylated. This method offers high functional group tolerance and generally good yields. nih.gov

Ullmann Condensation : A more traditional method, the Ullmann condensation, uses a copper catalyst to couple an aryl halide with an amine. While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a viable route for large-scale synthesis.

Advanced and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These approaches aim to reduce waste, avoid harsh conditions, and minimize the use of toxic reagents.

Click Chemistry Methodologies for Piperazine Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. nih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. bioclone.netnih.gov

This methodology is exceptionally well-suited for creating analogues of this compound. In a typical approach, one precursor is functionalized with a terminal alkyne and the other with an azide (B81097). For example, a piperazine derivative can be prepared with a terminal alkyne, while a 2,3-dichlorobenzoyl fragment is functionalized with an azide group. The two fragments are then "clicked" together in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand. nih.govjenabioscience.comnih.gov This modular approach allows for the rapid assembly of diverse libraries of compounds where the benzoyl and piperazine moieties are linked by a stable triazole isostere. researchgate.neteuropeanscience.org

Table 3: Components for CuAAC Synthesis of Piperazine Analogues

| Piperazine Fragment | Benzoyl Fragment | Resulting Linkage | Key Reaction Conditions |

|---|---|---|---|

| N-propargyl-piperazine | 2,3-Dichlorobenzoyl azide | Piperazine-CH₂-Triazole-Benzoyl | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH |

Metal-Free Coupling Procedures for Benzoyl-Piperazine Linkages

In the pursuit of greener synthesis, significant effort has been directed towards developing metal-free coupling reactions to reduce the risk of toxic metal contamination in final products, which is a major concern in pharmaceutical manufacturing. nih.gov

For the formation of the benzoyl-piperazine amide bond, metal-free transamidation methods represent a sustainable alternative. These can be base-mediated, relying on the activation of a primary amide with a strong base like LiHMDS to facilitate exchange with another amine. nih.gov Other strategies involve activating agents that avoid heavy metals.

More significantly, metal-free methods have been developed for the synthesis of the N-aryl piperazine precursor. Base-promoted Homolytic Aromatic Substitution (HAS) reactions can couple aryl halides with N-containing heteroarenes without a transition metal catalyst, often using a strong base like potassium tert-butoxide (KOtBu). cas.cn These reactions proceed via a radical pathway. The development of such protocols provides a greener pathway to key intermediates, circumventing the need for palladium or copper catalysts and their associated ligands. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-(2,3-dichlorophenyl)piperazine |

| 1-bromo-2,3-dichlorobenzene |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 2,3-dichloroaniline |

| 2,3-dichlorobenzoic acid |

| 2,3-dichlorobenzoyl chloride |

| BINAP |

| bis(2-chloroethyl)amine |

| BOP-Cl |

| Cesium Carbonate (Cs₂CO₃) |

| Dichloromethane (DCM) |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethylaminopyridine (DMAP) |

| Dimethylformamide (DMF) |

| Diisopropylethylamine (DIPEA) |

| HATU |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Palladium on carbon (Pd/C) |

| Piperazine |

| Potassium tert-butoxide (KOtBu) |

| Sodium ascorbate |

| Sodium tert-butoxide (NaOt-Bu) |

| THPTA |

| Triethylamine (Et₃N) |

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of this compound and its structural analogues, such as the pharmaceutically critical intermediate 1-(2,3-dichlorophenyl)piperazine, involves multi-step chemical processes that begin with readily available precursors. The strategies for synthesizing these precursors and derivatizing the subsequent intermediates are crucial for developing efficient and scalable manufacturing routes.

For this compound, the primary precursors are piperazine and an activated form of 2,3-dichlorobenzoic acid, typically 2,3-dichlorobenzoyl chloride. The synthesis of the acyl chloride is a standard procedure involving the reaction of 2,3-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

A significant analogue, 1-(2,3-dichlorophenyl)piperazine, is a key precursor in the synthesis of several active pharmaceutical ingredients, including the antipsychotic drug Aripiprazole. vulcanchem.commdpi.com The synthetic routes to this intermediate vary, reflecting different strategies to construct the core structure.

One common method involves the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine or its hydrochloride salt. vulcanchem.compatsnap.comgoogle.com This approach directly forms the piperazine ring attached to the dichlorophenyl group. Another established route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method typically involves reacting N-Boc-piperazine (a piperazine with one nitrogen protected by a tert-butyloxycarbonyl group) with an aryl halide, such as 1-bromo-2,3-dichlorobenzene, followed by the acidic removal of the Boc protecting group to yield the desired intermediate. mdpi.com

Once the core 1-(2,3-dichlorophenyl)piperazine intermediate is synthesized, further derivatization is performed to produce the final active molecules. A primary derivatization strategy is N-alkylation, where the unsubstituted nitrogen of the piperazine ring acts as a nucleophile. mdpi.com For instance, in the synthesis of Aripiprazole, 1-(2,3-dichlorophenyl)piperazine is reacted with a suitable bromoalkyl derivative to introduce the extended side chain required for its pharmacological activity. mdpi.com This highlights the role of the piperazine moiety as a versatile scaffold for chemical modification. mdpi.com

Optimization of Reaction Conditions and Yields in Academic and Industrial Synthesis

The optimization of reaction parameters is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and cost. The synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, a key analogue, provides a clear example of how systematic adjustments to reaction conditions can significantly improve process efficiency. google.com

The table below illustrates the impact of varying reaction temperatures and times on the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, based on reported experimental data. patsnap.comgoogle.compatsnap.com

| Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reported Purity (HPLC, %) |

|---|---|---|---|

| 120 | 34 | 59.5 | 99.62 |

| 160 | 12 | 64.0 | 99.58 |

| 200 | 4 | 65.6 | 99.67 |

These findings underscore the importance of thermal optimization. While higher temperatures can accelerate the reaction and increase throughput, they must be carefully controlled to prevent side reactions and degradation of the product. The choice of solvent and the molar ratio of reactants are other key parameters that are typically optimized to achieve the desired outcome. google.com For instance, using a 1:0.8 to 1:2.0 mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride has been explored to maximize product formation. google.com

Purification Techniques for Research-Grade Compounds

Achieving high purity is essential for chemical intermediates used in research and pharmaceutical manufacturing. For compounds like 1-(2,3-dichlorophenyl)piperazine and its derivatives, several purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities. patsnap.comnih.gov

Following the initial synthesis, a crude product is obtained which often requires further processing. A common first step involves treating the reaction mixture with a solvent like n-butanol to precipitate or dissolve components selectively. patsnap.com The crude product can then be isolated by filtration or centrifugation. patsnap.com

The most prevalent method for purifying the solid crude product is recrystallization. This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. For the purification of 1-(2,3-dichlorophenyl)piperazine hydrochloride, solvents such as methanol (B129727) or a mixed solvent system of methanol and water (e.g., in a 10:1 ratio) have proven effective. patsnap.comgoogle.compatsnap.com The process involves dissolving the crude solid in the hot solvent, followed by slow cooling to induce the formation of high-purity crystals, which are then collected by centrifugation or filtration and dried. patsnap.compatsnap.com This method has been shown to yield products with purities exceeding 99.5% as measured by HPLC. patsnap.comgoogle.com

For other analogues, such as those developed as selective ligands for dopamine (B1211576) receptors, chromatographic techniques are often necessary. nih.gov Column chromatography allows for the separation of compounds based on their differential adsorption to a stationary phase, enabling the isolation of highly pure research-grade materials. The choice of solvent system (mobile phase) and adsorbent (stationary phase) is tailored to the specific properties of the compound being purified.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing unparalleled insight into the chemical environments of individual atoms. For 1-(2,3-Dichlorobenzoyl)piperazine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming its intricate structure.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons on the dichlorophenyl ring and the methylene (B1212753) protons of the piperazine (B1678402) ring.

The aromatic region typically displays a complex multiplet pattern due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. The piperazine ring protons usually appear as broad multiplets in the aliphatic region of the spectrum. The integration of these signals confirms the relative number of protons in each environment, consistent with the molecular structure.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.8 | Multiplet | 3H |

| Piperazine Protons (CH₂) | 2.5 - 3.8 | Multiplet | 8H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of the compound being analyzed.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the carbon framework.

The spectrum will show signals for the carbonyl carbon, the aromatic carbons of the dichlorophenyl ring, and the aliphatic carbons of the piperazine ring. The chemical shift of the carbonyl carbon is characteristically found in the downfield region (typically around 165-170 ppm). The aromatic carbons exhibit signals in the range of approximately 120-140 ppm, with the carbons directly bonded to chlorine atoms showing distinct shifts. The piperazine ring carbons appear in the aliphatic region, generally between 40 and 55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~168 |

| Aromatic Carbons (C-Cl) | ~130-135 |

| Aromatic Carbons (C-H) | ~125-130 |

| Aromatic Carbon (C-C=O) | ~138 |

| Piperazine Carbons (CH₂) | ~40-55 |

Note: These are predicted values and can differ slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Structure Determination

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment reveals scalar couplings between protons, helping to establish the connectivity of proton spin systems. For this compound, COSY would show correlations between adjacent aromatic protons and between protons on the same and adjacent carbons of the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum of this compound would link each proton signal to the signal of the carbon to which it is attached, definitively assigning the carbons of the piperazine and dichlorophenyl rings that bear protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the ipso-carbons of the aromatic ring. For instance, correlations would be expected between the piperazine protons adjacent to the nitrogen and the carbonyl carbon, as well as between the aromatic protons and various carbons within the dichlorophenyl ring. ipb.pt

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration is expected in the region of 1630-1680 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring is observed just below 3000 cm⁻¹. The C-N stretching of the amide and piperazine ring will also produce characteristic bands. The C-Cl stretching vibrations are usually found in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Aromatic ring vibrations, for instance, often produce strong and sharp Raman bands. The FT-Raman spectrum of a similar compound, 1-(2,3-Dichlorophenyl)piperazine (B491241) hydrochloride, has been documented and provides a reference for the expected vibrational modes. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Aromatic C-H | Stretching | >3000 | >3000 |

| Aliphatic C-H (Piperazine) | Stretching | <3000 | <3000 |

| Amide C=O | Stretching | 1630-1680 mdpi.com | 1630-1680 |

| Aromatic C=C | Stretching | ~1450-1600 | ~1450-1600 |

| C-N | Stretching | ~1200-1350 | ~1200-1350 |

| C-Cl | Stretching | <800 | <800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₁₁H₁₂Cl₂N₂O), HRMS provides an exact mass measurement with a high degree of accuracy (typically to within a few parts per million).

The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the molecular ion peak (M⁺) will appear as a cluster of peaks, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks having a relative intensity ratio of approximately 9:6:1. Observing this specific isotopic pattern is strong evidence for the presence of two chlorine atoms in the molecule. HRMS can confirm that the measured mass of the most abundant isotopic peak corresponds precisely to the calculated mass for C₁₁H₁₂³⁵Cl₂N₂O.

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for monitoring the progress of the reaction during its synthesis.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive method used for qualitative analysis. It is employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.govajpp.in The purity of the final compound can also be preliminarily assessed by the presence of a single spot under UV light or after staining. The choice of eluent (mobile phase) is critical for achieving good separation. nih.govajpp.in

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the quantitative analysis of purity. dgpharm.com A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from any impurities on a stationary phase (e.g., a C18 column) using a mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. google.com The detector (e.g., a UV detector set at a specific wavelength like 254 nm) records the elution profile. google.com The purity is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often required. semanticscholar.org

Table 4: Typical Chromatographic Conditions for the Analysis of Piperazine Derivatives

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| TLC | Silica (B1680970) gel 60 F254 nih.gov | Petroleum ether/Ethyl acetate (B1210297) ajpp.in | UV light (254 nm) |

| HPLC | Octadecylsilane (C18) bonded silica google.com | Acetonitrile/Disodium hydrogen phosphate (B84403) buffer google.com | UV at 254 nm google.com |

Crystallographic Studies and X-ray Diffraction for Solid-State Structure Determination

Crystallographic studies and X-ray diffraction are powerful analytical techniques for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related structures provides valuable insights into the expected solid-state conformation of this compound. Studies on various substituted benzoylpiperazine derivatives consistently show that the piperazine ring adopts a stable chair conformation.

For instance, research on a series of 1-aroyl-4-(4-methoxyphenyl)piperazines, including a 2-chlorobenzoyl derivative, revealed that the piperazine ring maintains a chair conformation. iucr.org Similarly, a study on piperazine derivatives of 5,5-dimethylhydantoin, which includes compounds with 2,4-dichlorophenyl and 2,3-dichlorophenyl moieties, also reports the characteristic chair conformation of the piperazine ring. researchgate.net In these structures, the substituents on the piperazine nitrogen atoms can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky groups to minimize steric hindrance.

The crystal system for such compounds is often monoclinic or triclinic. researchgate.net For example, in a study of piperazine-1,4-diium (B1225682) bis(2,4-dichlorobenzoate), the compound crystallized in the monoclinic system with the space group P21/c. The molecular packing in these crystals is stabilized by a network of intermolecular hydrogen bonds.

Although a complete crystallographic analysis with a detailed data table for this compound cannot be presented without experimental data, the table below provides an example of the type of data that would be obtained from such a study, based on a related dichlorophenylpiperazine derivative.

Interactive Data Table: Example Crystallographic Data for a Dichlorophenylpiperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor | 0.045 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(2,3-Dichlorobenzoyl)piperazine, DFT calculations provide a detailed understanding of its intrinsic properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The structure of this molecule is primarily defined by three components: the 2,3-dichlorophenyl ring, the benzoyl carbonyl group, and the piperazine (B1678402) ring. The piperazine ring typically adopts a stable chair conformation. However, the orientation of the bulky 2,3-dichlorobenzoyl group relative to the piperazine ring is critical. Computational studies on similar dichlorophenylpiperazine compounds show that steric hindrance from the chlorine atoms forces a significant dihedral angle between the plane of the phenyl ring and the piperazine ring, often between 50 and 60 degrees, to achieve an energy minimum. This rotation around the C-N bond is a key conformational feature.

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: The following values are representative examples for similar structures, as specific optimized geometry data for this compound is not publicly available in the cited literature.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Bond distance of the carbonyl group | ~1.25 Å |

| C-N (Benzoyl-Piperazine) Bond Length | Bond distance between the carbonyl carbon and piperazine nitrogen | ~1.38 Å |

| Piperazine Ring Conformation | The lowest energy shape of the piperazine ring | Chair |

| Phenyl-Piperazine Dihedral Angle | The twist between the phenyl and piperazine rings | 50-60° |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structural elucidation. The gauge-independent atomic orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated and compared with experimental data to confirm the molecular structure. nih.gov

The accuracy of these predictions has been significantly enhanced by accounting for different conformational isomers and their relative populations. nih.gov For this compound, DFT would predict distinct chemical shifts for the protons and carbons in the dichlorophenyl ring, the piperazine ring, and the carbonyl group, reflecting their unique electronic environments.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) (Note: This table illustrates the principle of NMR prediction. Specific data for this compound is not available in the reviewed sources.)

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | ~168-172 | N/A |

| Aromatic Carbons (C-Cl) | ~130-135 | N/A |

| Piperazine Carbons (Axial/Equatorial) | ~40-55 | N/A |

| Aromatic Protons | ~7.2-7.6 | N/A |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap indicates a molecule is more reactive and polarizable. For this compound, the electron-withdrawing nature of the dichlorobenzoyl group is expected to lower the energy of the LUMO, influencing the molecule's electrophilic character.

Table 3: Frontier Orbital Properties (Representative Values) (Note: Values are conceptual and based on general principles for similar aromatic ketones and piperazines.)

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (E_gap) | Indicator of chemical stability and reactivity | 4.5 to 5.5 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of properties that are qualitatively understood.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as an electrophile.

Local reactivity descriptors, such as Fukui functions, identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a site-specific map of reactivity.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Clinical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

For this compound, docking simulations can be used to explore its potential interactions with various protein targets. The process involves placing the ligand into the binding site of a protein and evaluating the different possible poses based on a scoring function, which estimates the binding energy.

Identification of Key Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its crystal packing and its binding to biological targets. While direct crystallographic studies on this specific compound are not extensively detailed in the provided information, analysis of closely related aroyl-piperazine structures allows for the inference of its likely intermolecular contacts.

Key interactions for similar compounds involve hydrogen bonding and hydrophobic contacts. For instance, in related 1-aroyl-4-(4-methoxyphenyl)piperazines, C—H⋯O hydrogen bonds have been observed to link molecules into chains and sheets. iucr.org Specifically, the carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, while C-H groups on the piperazine ring and the dichlorobenzoyl moiety can act as donors.

Furthermore, π–π stacking interactions between the aromatic rings are significant in the supramolecular assembly of analogous structures. iucr.org The dichlorobenzoyl ring of this compound is expected to participate in such interactions. The presence of chlorine atoms on the benzoyl ring can also lead to halogen bonding, a non-covalent interaction that can influence crystal packing and ligand-receptor binding.

Hydrophobic contacts, primarily involving the dichlorophenyl group and the ethylene (B1197577) carbons of the piperazine ring, also play a vital role in stabilizing molecular conformations and interactions with nonpolar environments.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Moieties | Significance |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), C-H groups on piperazine and dichlorobenzoyl rings (donors) | Directional interactions influencing crystal packing and molecular recognition. |

| π–π Stacking | Dichlorobenzoyl ring | Contributes to the stability of crystal structures and binding to aromatic residues in proteins. |

| Halogen Bonding | Chlorine atoms on the benzoyl ring | Can influence molecular conformation and specific interactions with electron-rich atoms. |

| Van der Waals Forces | Entire molecule | General attractive forces contributing to overall molecular stability and packing. |

| Hydrophobic Contacts | Dichlorophenyl group, piperazine ring | Important for interactions within nonpolar pockets of biological macromolecules. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and stability of molecules over time. For compounds like this compound, MD simulations can provide insights into conformational flexibility, solvent effects, and the stability of ligand-protein complexes.

While specific MD simulation studies on this compound are not detailed in the provided search results, the methodology is widely applied to similar heterocyclic compounds. researchgate.net Such simulations would typically involve placing the molecule in a simulated environment, such as a water box, and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule moves and changes shape.

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: The piperazine ring can exist in different conformations, such as chair and boat forms. MD simulations can reveal the preferred conformations and the energy barriers between them. The orientation of the dichlorobenzoyl group relative to the piperazine ring is also a key dynamic feature.

Assess Stability in Aqueous Environments: The stability of the compound in water can be analyzed by monitoring its structural integrity and interactions with water molecules throughout a simulation. researchgate.net

Investigate Binding Stability: If docked into a protein's active site, MD simulations can assess the stability of the binding pose and the persistence of key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a class of compounds including this compound, a QSAR study would involve several key theoretical steps:

Data Set Selection: A series of structurally related piperazine derivatives with measured biological activity (e.g., enzyme inhibition) would be compiled. nih.govnih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Partial charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular weight, volume, and surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

In the context of this compound derivatives, a QSAR model could elucidate the importance of the dichlorosubstitution pattern on the benzoyl ring for a particular biological activity. For example, a model might reveal that specific steric and electronic properties conferred by the 2,3-dichloro substitution are critical for high affinity to a particular receptor.

Mechanistic Studies of Biological Interactions Non Clinical Contexts

Interactions with Protein Targets: Enzymatic Inhibition and Receptor Binding (Preclinical)

Preclinical research has explored the interaction of 1-(2,3-dichlorobenzoyl)piperazine and its derivatives with several critical protein targets, revealing a range of inhibitory and binding activities. These studies are fundamental to understanding the compound's potential pharmacological profile.

The dopamine (B1211576) D3 receptor has been identified as a key target for therapeutic intervention in neuropsychiatric disorders. nih.gov The high degree of similarity between the D2 and D3 receptor subtypes, particularly in the orthosteric binding site, presents a challenge for developing selective ligands. nih.gov Research has focused on designing compounds that can achieve high affinity and selectivity for the D3 receptor.

A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were synthesized and evaluated for their binding affinity to human D2, D3, and D4 receptors. nih.gov These compounds incorporate an aryl-substituted piperazine (B1678402) ring, a structural feature common to many D3 receptor ligands. nih.gov The binding affinities for the D3 receptor in this series ranged from a Ki of 1.4 to 1460 nM. nih.gov One of the most potent analogs demonstrated a 64-fold selectivity for the D3 receptor over the D2 receptor and a 1300-fold selectivity over the D4 receptor. nih.gov

Further studies on arylamide phenylpiperazine derivatives have shown that N-phenylpiperazine and a 4-(thiophen-3-yl)benzamide (B12553508) moiety are common features in compounds with high D3 receptor affinity. mdpi.com For instance, certain analogs exhibited high affinity for the D3 receptor with Ki values in the low nanomolar range (e.g., 0.17 nM) and significant selectivity over the D2 receptor (>150-fold). mdpi.com The length of the alkyl chain linking the phenylpiperazine and the terminal aryl amide has also been shown to influence D3 receptor selectivity. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Select Piperazine Derivatives

| Compound/Analog | D3 Receptor Ki (nM) | D3/D2 Selectivity | D3/D4 Selectivity |

|---|---|---|---|

| Analog from [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides series | 1.4 | 64 | 1300 |

| LS-3-134 | 0.17 | >150 | - |

| WW-III-55 | ~20 | >800 | - |

This table presents data on the binding affinities and selectivity of various piperazine derivatives for dopamine receptor subtypes, as reported in preclinical studies.

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory neurotransmission in the brain. nih.govmdpi.com Overactivation of these receptors can lead to neuronal damage, making them a target for antagonist development. nih.gov Competitive antagonists for the NMDA receptor often bind to the glutamate-binding site on the GluN2 subunits. nih.gov

Derivatives of piperazine-2,3-dicarboxylic acid have been investigated as NMDA receptor antagonists. nih.govnih.gov Structural studies have revealed that these antagonists have distinct binding modes compared to agonists. nih.gov For example, the crystal structures of GluN1/GluN2A NMDA receptor ligand-binding domain (LBD) heterodimers in complex with antagonists like 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) show how these molecules can induce an open conformation of the bilobed architecture of the GluN2A LBD, leading to receptor inhibition. nih.gov Some N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have shown improved affinity for GluN2C and GluN2D subunits over GluN2A and GluN2B. nih.gov

The main protease (Mpro) of SARS-CoV-2 is a vital enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.comfrontiersin.org In the search for inhibitors, various chemical scaffolds, including piperazine-containing compounds, have been investigated.

Through a combination of deep reinforcement learning and computational chemistry, a piperazine cluster of compounds was identified as having inhibitory activity against SARS-CoV-2 Mpro. nih.govbiorxiv.org The initial hits from this cluster showed IC50 values ranging from 3.3 to 63.5 μM in a fluorescence resonance energy transfer (FRET) assay. nih.govbiorxiv.org Subsequent hit expansion led to the identification of more potent inhibitors with IC50 values between 1.3 μM and 2.3 μM, demonstrating significant inhibitory activity and a high degree of selectivity. nih.govbiorxiv.org These findings highlight the potential of the piperazine scaffold as a starting point for the development of novel antiviral agents against COVID-19. nih.govbiorxiv.org

Table 2: SARS-CoV-2 Mpro Inhibition by Piperazine Derivatives

| Compound Cluster/Series | Initial IC50 Range (μM) | Optimized IC50 Range (μM) |

|---|---|---|

| Piperazine Cluster | 3.3 - 63.5 | 1.3 - 2.3 |

This table summarizes the inhibitory concentrations of piperazine-based compounds against the SARS-CoV-2 main protease (Mpro) from in vitro assays.

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer. sbq.org.br Consequently, tyrosine kinase inhibitors have become an important class of anticancer drugs. sbq.org.br

Piperazine-based compounds have been explored for their potential as tyrosine kinase inhibitors. For instance, piperazine derivatives incorporated into condensed heterocyclic ring systems have shown cytotoxic effects against various cancer cell lines. researchgate.net One such derivative, containing a 3,4-dichlorobenzyl group on the piperazine ring, was found to be potent against HUH-7 and MCF7 cell lines with IC50 values of 3.42 μM and 2.92 μM, respectively. researchgate.net

In another study, novel oxindole (B195798) derivatives were designed as Bruton's tyrosine kinase (BTK) inhibitors. acs.org These compounds, which included a piperazine sulfonamide linker, were evaluated for their cytotoxic activity against BTK-high cell lines. acs.org Several compounds showed selective cytotoxicity with free binding energies ranging from -10.8 to -11.3 kcal/mol. acs.org

Antimicrobial Activity: Mechanisms Against Microorganisms (In Vitro/Non-Human)

The emergence of antimicrobial resistance has necessitated the search for new antibacterial agents. Piperazine derivatives have been investigated for their potential to combat various microorganisms.

In vitro studies have demonstrated the antibacterial potential of various piperazine-containing compounds against both Gram-positive and Gram-negative bacteria.

A series of piperazine-containing substituted 1,2,3-triazoles with an amide linkage were synthesized and screened for their antimicrobial activity. researchgate.net These compounds were tested against strains such as Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net One of the compounds displayed appreciable activity with a minimum inhibitory concentration (MIC) of 0.0248 µmol/mL. researchgate.net

Novel quinoline-piperazine hybrids have also been developed and evaluated for their antibacterial properties. nih.gov These hybrids have shown activity against S. aureus and P. aeruginosa. nih.gov For example, certain 4-piperazinylquinoline derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacterial strains, with MIC values in the range of 3.9–7.8 μM. nih.gov

Furthermore, piperazine hybridized coumarin (B35378) indolylcyanoenones have been synthesized and tested for their antibacterial potential. mdpi.com Some of these compounds exhibited excellent inhibitory activity against P. aeruginosa with a MIC of 2 μg/mL, which was more potent than the reference drug norfloxacin. mdpi.com Another derivative, a 2,4-dichlorobenzyl substituted compound, suppressed the growth of P. aeruginosa with a low MIC of 2 μg/mL. mdpi.com

Table 3: Antibacterial Activity of Piperazine Derivatives

| Compound Series | Bacterial Strain(s) | MIC |

|---|---|---|

| Piperazine-1,2,3-triazoles | B. subtilis, S. epidermidis, E. coli, P. aeruginosa | 0.0248 µmol/mL |

| Quinoline-piperazine hybrids | S. aureus, P. aeruginosa, B. subtilis, E. coli | 3.9–7.8 μM |

| Piperazine hybridized coumarin indolylcyanoenones | P. aeruginosa | 2 μg/mL |

This table shows the minimum inhibitory concentrations (MIC) of different series of piperazine derivatives against various bacterial strains as determined in in vitro studies.

Antifungal Efficacy and Proposed Modes of Action

The piperazine nucleus is a recognized pharmacophore in the development of antifungal agents. acgpubs.orgresearchgate.net Various derivatives have demonstrated notable activity against a range of pathogenic fungi. acgpubs.orgresearchgate.netnih.gov

Research into novel triazole compounds incorporating a piperazine moiety has shown promising results against several human pathogenic fungi. nih.gov These compounds are designed to act as inhibitors of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov The inhibition of this enzyme leads to the disruption of the membrane's integrity, ultimately resulting in either a fungistatic or fungicidal effect. nih.gov The general structure-activity relationship of these antifungal triazoles suggests that a triazole ring linked to a dihalophenyl ring is a key feature for activity. nih.gov

Furthermore, the synthesis and evaluation of other piperazine derivatives have revealed significant antifungal properties against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net The development of resistance to existing azole antifungal drugs has spurred the investigation of new scaffolds, including alkylated piperazines and piperazine-azole hybrids. nih.gov These novel compounds have exhibited broad-spectrum activity against multiple fungal strains, and mechanistic studies suggest that they function by disrupting the ergosterol biosynthetic pathway through the inhibition of the 14α-demethylase enzyme, rather than by direct fungal membrane disruption. nih.gov

While these studies highlight the potential of the piperazine scaffold for antifungal drug development, specific data on the antifungal efficacy and mode of action of this compound are not extensively documented in the reviewed literature. However, the presence of the dichlorobenzoyl group could influence its activity and interaction with fungal targets.

Antimalarial Activity

The piperazine ring is a structural component found in various compounds investigated for their antimalarial properties. mdpi.com Research has explored the potential of piperazine derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.compnrjournal.com

Some studies have focused on the development of piperazine and pyrrolidine (B122466) derivatives, revealing that specific structural features, such as the presence of a hydroxyl group and a propane (B168953) chain, are important for antiplasmodial activity. pnrjournal.com In silico molecular docking studies have suggested that some of these compounds may bind to the active site of the Plasmodium plasmepsin II enzyme, a crucial aspartic protease involved in the degradation of hemoglobin by the parasite. pnrjournal.com

However, not all piperazine derivatives have shown significant promise. A study on novel 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives indicated that they possessed insignificant inhibitory activity against falcipain-2, a cysteine protease of P. falciparum. pnrjournal.com This suggests that the substitution pattern on the benzoyl and piperazine rings is critical for antimalarial efficacy.

Anticancer Activity in Cell Lines: Cellular and Molecular Mechanisms (In Vitro)

The piperazine scaffold is a common feature in many compounds developed for cancer therapy. nih.govnih.gov Research on various piperazine derivatives has demonstrated their potential to inhibit cancer cell growth and induce programmed cell death. nih.govnih.govmdpi.com

Studies on piperazine-tethered bergenin (B1666849) heterocyclic hybrids have shown that these compounds can exhibit significant cytotoxic activity against various human cancer cell lines, including tongue, oral, breast, and lung cancer cells. nih.gov Some of these derivatives displayed greater cytotoxic activity than the parent compound, bergenin. nih.gov The antiproliferative effects of these compounds were found to be cell-specific. nih.gov

Furthermore, novel vindoline (B23647)–piperazine conjugates have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines. mdpi.com Several of these conjugates demonstrated significant growth inhibition, with some of the most potent derivatives showing low micromolar GI50 values against the majority of the cell lines. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine at position 17 of vindoline were particularly effective against breast and non-small cell lung cancer cell lines, respectively. mdpi.com The selectivity of these compounds for cancer cells over non-tumor cells was also demonstrated. mdpi.com

The anticancer effects of many piperazine derivatives are linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism, involving the release of pro-apoptotic molecules from the mitochondria and the subsequent activation of a caspase cascade. mdpi.com

Research on piperazine-linked bergenin derivatives has shown that these compounds can induce apoptosis by regulating the expression of the Bax/Bcl-2 protein family, which plays a crucial role in controlling the mitochondrial apoptotic pathway. nih.gov Molecular docking studies have suggested that these derivatives have a strong binding affinity for the anti-apoptotic protein Bcl-2, thereby downregulating its expression and promoting cell death. nih.gov

Similarly, studies on other diketopiperazines have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov These compounds were shown to trigger cell death primarily through apoptosis rather than necrosis. nih.gov While the precise mechanisms for all piperazine derivatives are not fully elucidated, the induction of apoptosis appears to be a common pathway for their anticancer activity. nih.govmdpi.com

Modulation of Glucose Homeostasis in Animal Models

Certain piperazine derivatives have been identified as potential agents for the management of type 2 diabetes due to their ability to modulate glucose homeostasis.

Studies on a series of 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines have led to the identification of compounds with potent antidiabetic properties in a rat model of type 2 diabetes. One of the most active compounds identified was 1-methyl-4-(2′,4′-dichlorobenzyl)-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine. This effect was found to be mediated, at least in part, by a significant increase in insulin (B600854) secretion.

Derivatization Strategies and Novel Scaffold Design

Synthesis of Hybrid Molecules Incorporating 1-(2,3-Dichlorobenzoyl)piperazine Motif

The creation of hybrid molecules, which combine two or more pharmacologically active scaffolds into a single entity, is a widely used strategy in drug discovery. The this compound core is frequently used as a building block in this approach, conjugated with other bioactive moieties to generate novel compounds with potentially synergistic or enhanced activities.

The piperazine (B1678402) ring is an ideal linker for creating hybrid molecules with various heterocyclic systems. lew.ro A notable example involves the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs. In one study, an efficient five-step synthesis was developed to create a series of ethyl-1-(6-(4-substituted-acetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates. researchgate.net This process included key steps like methylene (B1212753) group activation, hydrazinolysis, cyclization, and a chloro-amine coupling reaction. researchgate.net One specific compound synthesized through this methodology is ethyl 5-amino-1-(6-(4-(2,3-dichlorobenzoyl)piperazin-1-yl)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, which was evaluated for its anti-tubercular properties. researchgate.net

Another strategy involves conjugating the 1-(2,3-dichlorophenyl)piperazine (B491241) core with dipeptides, which are then further modified to form urea (B33335) and thiourea (B124793) derivatives. ajrconline.orgresearchgate.net In this approach, dipeptides such as Boc-Xaa-Pro-OH (where Xaa represents an amino acid) are first coupled to 1-(2,3-dichlorophenyl)piperazine using coupling agents like EDCI and HOBt. ajrconline.org The resulting conjugate can then be deprotected and reacted with substituted phenyl isocyanates or isothiocyanates to yield the final urea or thiourea derivatives. ajrconline.org These hybrid molecules have been investigated for their potential as inhibitors of advanced glycation end products (AGEs). researchgate.net

| Hybrid Molecule Type | Conjugated Scaffold(s) | Synthetic Approach | Potential Application | Reference |

| Piperazine-Pyrimidine-Pyrazole | Pyrimidine, Pyrazole | Multi-step synthesis involving chloro-amine coupling | Anti-tubercular | researchgate.net |

| Dipeptide-Piperazine Conjugate | Dipeptides, Urea/Thiourea | Peptide coupling followed by derivatization | Anti-glycating agents | ajrconline.orgresearchgate.net |

Development of Piperazine-Based Libraries for High-Throughput Screening

The piperazine scaffold is a privileged structure in drug discovery, frequently utilized in the construction of combinatorial libraries for high-throughput screening (HTS). researchgate.net Its ability to be functionalized at two distinct nitrogen atoms allows for the generation of vast and structurally diverse compound collections. researchgate.net These libraries are instrumental in identifying novel hit compounds against a wide array of biological targets.

One prominent example is the generation of a massive virtual library of 16.3 million combinatorially generated compounds centered on a piperazine core. biorxiv.orgresearchgate.net This library was used for in silico high-throughput screening to identify potential HIV-1 entry inhibitors that target the gp120 envelope glycoprotein. biorxiv.orgresearchgate.net Another innovative approach is the creation of DNA-encoded chemical libraries (DELs) built upon a piperazine scaffold. researchgate.net By attaching a unique DNA tag to each molecule, researchers can screen millions of compounds simultaneously against a target protein. A 77-million-member DEL with a piperazine core demonstrated significant chemical space coverage and shape diversity. researchgate.net

Furthermore, quantitative high-throughput screening (qHTS) of large small-molecule libraries has successfully identified piperazine-based hits. A screen of over 400,000 compounds for inhibitors of human phosphoglycerate dehydrogenase (PHGDH), a cancer target, led to the discovery of a piperazine-1-thiourea chemotype that was subsequently optimized into potent biological probes. nih.gov

| Library Type | Core Scaffold | Size of Library | Screening Method | Target/Application | Reference |

| Virtual Library | Piperazine | 16.3 Million | High-Throughput Virtual Screening | HIV-1 gp120 | biorxiv.orgresearchgate.net |

| DNA-Encoded Library (DEL) | Piperazine | 77 Million | Affinity-based selection | General Drug Discovery | researchgate.net |

| Small-Molecule Library | Various (Piperazine hit) | >400,000 | Quantitative HTS (qHTS) | PHGDH (Oncology) | nih.gov |

Applications in Probe Design for Biological Systems

The versatile nature of the piperazine scaffold also lends itself to the design of chemical probes for studying biological systems. These probes are often fluorescent and designed to detect specific analytes, ions, or changes in the cellular microenvironment. The piperazine moiety can act as a linker, a signaling component, or a group that modulates the probe's properties, such as solubility and cell permeability.

For instance, fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S) have been developed using a piperazine unit. One such probe was constructed by coupling a rhodamine derivative with NBD-piperazine. mdpi.com The probe exhibits a "turn-on" fluorescent response specifically in the presence of H₂S, making it suitable for imaging this important signaling molecule in living cells. mdpi.com In another design, a piperazine-linked naphthalimide was used as a pH-sensing moiety in a probe designed to monitor pH changes within mitochondria in real-time. mdpi.com

The piperazine scaffold is also incorporated into more complex probe architectures. A dual fluorescence-spin label probe was synthesized by linking Rhodamine B-piperazine and a spin label (PCA) to an amino acid, creating a multifunctional tool for the simultaneous visualization and quantification of target molecules in biological tissues. researchgate.net These examples highlight how the piperazine core can be integrated into sophisticated molecular tools for bioimaging and sensing. nih.gov

| Probe Type | Piperazine Component | Analyte/Target | Mechanism | Reference |

| Fluorescent H₂S Probe | NBD-piperazine | Hydrogen Sulfide (H₂S) | Thiolysis of NBD leading to fluorescence | mdpi.com |

| Mitochondrial pH Probe | Piperazine-linked naphthalimide | pH | pH-dependent fluorescence | mdpi.com |

| Dual Fluorescence-Spin Label | Rhodamine B-piperazine | General molecular targets | Fluorescence and EPR spectroscopy | researchgate.net |

Exploration of Bioisosteric Replacements within the Structure

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and pharmacokinetics—while retaining its core biological activity. semanticscholar.orgcambridgemedchemconsulting.com This involves substituting one atom or group with another that has similar physical or chemical properties. The piperazine ring in compounds like this compound is a frequent subject of such exploration.

A systematic study on ligands for the sigma-2 (σ2) receptor explored the replacement of the piperazine moiety with various diazaspiro, bridged, and fused cyclic diamine cores. nih.govnih.gov The lead compound contained a piperazine ring, and replacing it with bioisosteres like diazaspiroalkanes resulted in a loss of affinity for the σ2 receptor. nih.gov However, other replacements, such as a bridged 2,5-diazabicyclo[2.2.1]heptane or a homopiperazine (B121016) (1,4-diazepine) ring, yielded analogs that retained nanomolar affinity. nih.gov This demonstrates that while the basic nitrogen is crucial, the conformation and rigidity of the diamine core significantly influence receptor binding. Computational studies have shown that these interactions involve hydrogen bonding with key amino acid residues like ASP29 in the receptor binding site. nih.gov Such studies provide valuable structure-activity relationship (SAR) data for rationally designing new ligands with improved profiles. nih.gov

| Original Scaffold | Bioisosteric Replacement | Target | Effect on Affinity | Reference |

| Piperazine | Diazaspiroalkanes | Sigma-2 Receptor | Reduced affinity | nih.gov |

| Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Sigma-2 Receptor | Retained nanomolar affinity | nih.gov |

| Piperazine | Homopiperazine (1,4-Diazepine) | Sigma-2 Receptor | Retained nanomolar affinity | nih.gov |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidation of Biological Interactions

While piperazine (B1678402) derivatives are known to interact with various biological targets, a more profound understanding of the specific molecular interactions of 1-(2,3-Dichlorobenzoyl)piperazine is a critical area for future investigation. ontosight.ai Advanced techniques can be employed to elucidate the precise mechanisms by which this compound and its derivatives exert their biological effects.

Future studies should focus on:

Receptor Binding and Enzyme Inhibition Assays: Comprehensive screening against a wide panel of receptors and enzymes will help to identify primary and secondary biological targets. For instance, related piperazine compounds have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, and investigating this for this compound could reveal potential applications in neuroscience.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution crystal structures of the compound bound to its target proteins can provide atomic-level details of the binding interactions. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues. researchgate.net

Cellular and Molecular Biology Techniques: Investigating the downstream effects of compound binding on cellular signaling pathways will provide a more complete picture of its mechanism of action. This could involve techniques such as Western blotting, qPCR, and reporter gene assays to monitor changes in protein expression and gene regulation.

Development of Novel Synthetic Pathways for Analogues

The development of efficient and versatile synthetic routes is crucial for generating a diverse library of this compound analogues for structure-activity relationship (SAR) studies. mdpi.combeilstein-journals.org While the core synthesis likely involves the reaction of 2,3-dichlorobenzoyl chloride with piperazine, future research can explore novel methodologies to improve yield, reduce reaction times, and allow for greater diversification.

Key areas for synthetic exploration include:

Combinatorial Chemistry and High-Throughput Synthesis: Employing these techniques can accelerate the generation of a large number of derivatives with varied substituents on the piperazine ring and the benzoyl moiety. ajpp.in

Flow Chemistry: This technology can offer advantages in terms of safety, scalability, and efficiency for the synthesis of the core scaffold and its derivatives.

"Click Chemistry": The use of click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be a powerful tool for attaching various functional groups to the piperazine scaffold, leading to novel analogues with potentially enhanced biological activities. researchgate.netresearchgate.net

Application in New Biological Target Identification and Validation

The unique chemical structure of this compound makes it a valuable tool for identifying and validating new biological targets for therapeutic intervention. researchgate.net By creating chemical probes based on this scaffold, researchers can explore its interactions with the proteome and identify novel binding partners.

Future research in this area could involve:

Chemical Proteomics: Utilizing techniques such as affinity chromatography or activity-based protein profiling with probes derived from this compound can help to pull down and identify its interacting proteins from cell lysates.

Phenotypic Screening: Screening libraries of analogues in various disease models can reveal unexpected therapeutic effects, which can then be traced back to the identification of a novel biological target.

Fragment-Based Drug Discovery: Using the 1-(2,3-dichlorobenzoyl) or piperazine moieties as starting fragments, researchers can screen for weak binders to a target of interest and then grow or link these fragments to develop more potent inhibitors. acs.org

Exploration of Structure-Property Relationships for Material Science or Other Chemical Applications

While the primary focus has been on its biological applications, the structural features of this compound suggest that its derivatives could have interesting properties for applications in material science. ubc.carsc.org The dichlorinated phenyl ring and the piperazine core can influence properties such as crystallinity, solubility, and electronic characteristics.

Future research could explore:

Crystal Engineering: Studying the solid-state packing of different analogues can reveal how intermolecular interactions influence crystal structure and physical properties. This knowledge could be applied to design materials with specific properties, such as polymorphism or co-crystallization. researchgate.net

Polymer Chemistry: The piperazine nitrogen atoms offer reactive sites for incorporation into polymer chains. This could lead to the development of novel polymers with unique thermal, mechanical, or optical properties.

Coordination Chemistry: The nitrogen atoms of the piperazine ring can act as ligands for metal ions, leading to the formation of coordination complexes with potential applications in catalysis or as functional materials.

Integrated Computational and Experimental Design Approaches

The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery and development process for analogues of this compound. nih.gov Computational tools can be used to predict the properties and biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Key integrated approaches for future research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to identify the key structural features that are responsible for the biological activity of this class of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding mode of the compounds to their biological targets and to assess the stability of the protein-ligand complex. dntb.gov.ua This information can guide the design of derivatives with improved binding affinity and selectivity.

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with potential liabilities, saving time and resources in the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dichlorobenzoyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,3-dichlorobenzoyl chloride and piperazine under reflux in polar aprotic solvents (e.g., DMF or toluene). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to benzoyl chloride), temperature (70–90°C), and purification via column chromatography using silica gel with hexane/ethyl acetate gradients. Evidence from analogous compounds highlights the importance of anhydrous conditions to minimize hydrolysis byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters ensure accurate identification?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Utilizes UV detection at 236 nm with a borate buffer (pH 9.2) for separating positional isomers. Migration time and peak area ratios are critical for quantification .